molecular formula C22H22N6S3 B376230 1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE

1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE

Cat. No.: B376230
M. Wt: 466.7g/mol
InChI Key: IAHAYAPUEWMUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole moiety linked to a tetrahydro-6-th structure, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. One common method includes the use of α-keto acids and 2,2’-disulfanediyldianiline as substrates, with sodium metabisulfite as a catalyst .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-BENZOTHIAZOL-2-YL [(8,8,10,10-TETRAMETHYL-8,9,10,11-TETRAHYDROPYRIDO[4',3':4,5]THIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL] SULFIDE involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, it may inhibit key enzymes or disrupt cell membrane integrity. In cancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .

Properties

Molecular Formula

C22H22N6S3

Molecular Weight

466.7g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanylmethyl)-12,12,14,14-tetramethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene

InChI

InChI=1S/C22H22N6S3/c1-21(2)9-12-16-18-25-15(10-29-20-24-13-7-5-6-8-14(13)30-20)26-28(18)11-23-19(16)31-17(12)22(3,4)27-21/h5-8,11,27H,9-10H2,1-4H3

InChI Key

IAHAYAPUEWMUEP-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)C

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC3=C2C4=NC(=NN4C=N3)CSC5=NC6=CC=CC=C6S5)C

Origin of Product

United States

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